3-ヒドロキシベンゾ(a)ピレン

概要

説明

3-Hydroxybenzo(a)pyrene is an ortho- and peri-fused polycyclic arene . It is a metabolite of Benzopyrene (BaP), a carcinogenic component of tobacco smoke implicated in lung cancer .

Synthesis Analysis

The synthesis of 3-Hydroxybenzo(a)pyrene involves the metabolism of Benzopyrene (BaP) by microsomes from rat liver in vitro. This metabolism requires the presence of NADPH and is inhibited by carbon monoxide, suggesting that the reaction is mediated by a microsomal mixed-function oxygenase .

Molecular Structure Analysis

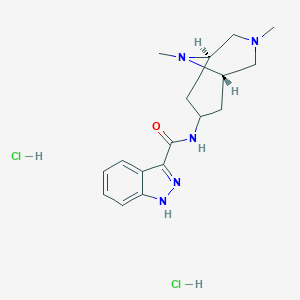

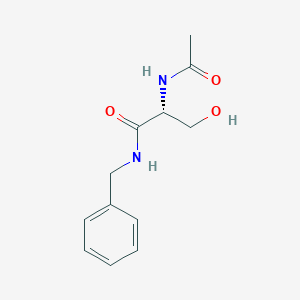

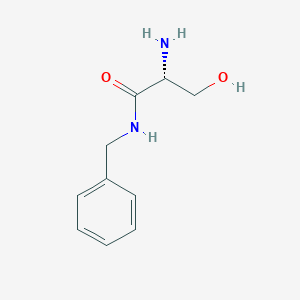

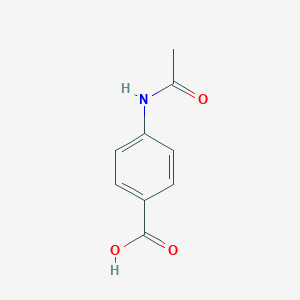

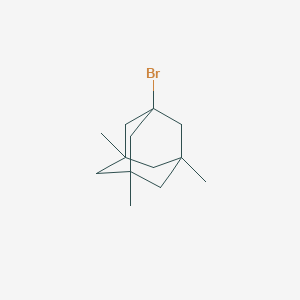

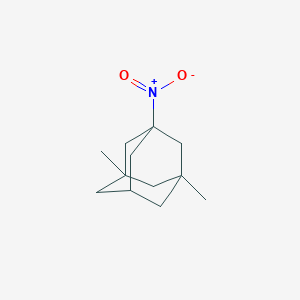

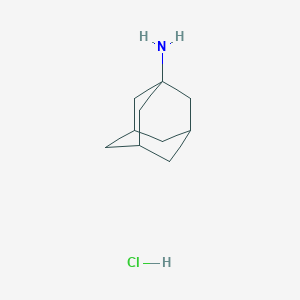

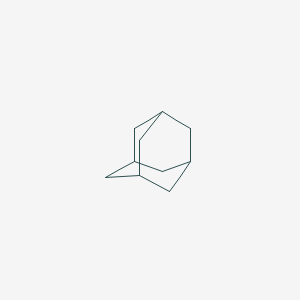

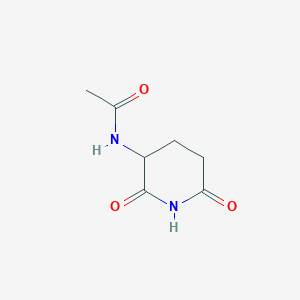

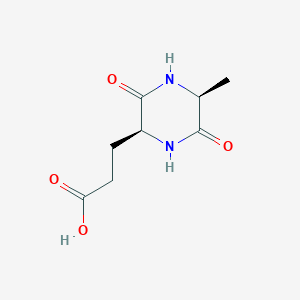

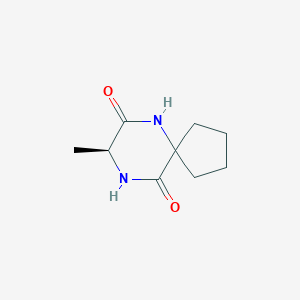

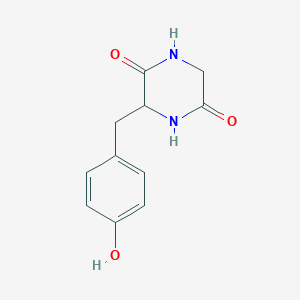

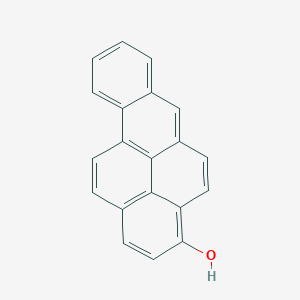

The molecular formula of 3-Hydroxybenzo(a)pyrene is C20H12O . The InChI is 1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13 (15)11-14-6-9-17 (18)19 (12)20 (14)16/h1-11,21H .

Chemical Reactions Analysis

3-Hydroxybenzo(a)pyrene is an intermediate metabolite in the metabolism of Benzopyrene (BaP). It is determined in the plasma, blood, brain, and lung tissues of B[a]P-induced mice using high-performance liquid chromatography coupled with fluorescence detection (HPLC-FD) .

Physical and Chemical Properties Analysis

The molecular weight of 3-Hydroxybenzo(a)pyrene is 268.3 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 527.2±19.0 °C at 760 mmHg, and a flash point of 252.9±13.4 °C .

科学的研究の応用

環境および職業暴露のバイオモニタリング

3-ヒドロキシベンゾ(a)ピレンは、多環芳香族炭化水素(PAH)への暴露、特に既知の人間発がん物質であるベンゾ[a]ピレン(BaP)への暴露を評価するためのバイオマーカーとして役立ちます . これは、PAHが蔓延している料理店、製鉄所、道路建設などの業界で働く個人の体内暴露レベルを測定する研究で使用されています .

発がん性PAHへの暴露の評価

尿中3-ヒドロキシベンゾ(a)ピレンの定量は、発がん性PAHへの暴露を評価する方法です . これは、汚染された空気や水、燻製や焼き肉の摂取、喫煙など、環境要因を通じてPAHにさらされている労働者や一般の人々にとって特に重要です。

潜在的にリスク低減された製品の臨床研究

臨床研究では、3-ヒドロキシベンゾ(a)ピレンレベルを測定して、タバコ喫煙による暴露と、潜在的にリスク低減された製品による暴露を比較しています . これにより、有害な発がん物質への暴露を低減するリスク低減製品の効果を理解するのに役立ちます。

高感度分析法の開発

研究者は、生物学的サンプル中の3-ヒドロキシベンゾ(a)ピレンを定量するための、LC–MS/MS(液体クロマトグラフィーとタンデム質量分析法を組み合わせたもの)などの高感度分析法を開発しました . これらの方法は、このバイオマーカーを正確かつ精密に測定するために不可欠です。

発がんにおける代謝経路の研究

3-ヒドロキシベンゾ(a)ピレンは、発がんにつながる代謝経路の中間代謝産物として研究されています。 これは、BaPのような環境発がん物質が体内ではどのように代謝され、DNA付加体(がんにつながる可能性がある)を形成するかを理解するために使用されます .

非喫煙者と喫煙者のリスク評価

尿中の3-ヒドロキシベンゾ(a)ピレンの存在は、喫煙者と非喫煙者、および喫煙者と潜在的にリスク低減された製品の使用者の区別を付けるために使用されます . このような区別は、喫煙関連疾患を減らすことを目的としたリスク評価と公衆衛生政策にとって不可欠です。

作用機序

3-Hydroxybenzo(a)pyrene, also known as benzo[a]pyren-3-ol, is a metabolite of Benzo[a]pyrene (BaP), a carcinogenic component of tobacco smoke . Here is an overview of its mechanism of action:

Target of Action

The primary targets of 3-Hydroxybenzo(a)pyrene are DNA molecules . It forms adducts with DNA, specifically (+)-anti-benzo(a)pyrene diolepoxide-DNA adducts (BPDE-DNA) .

Mode of Action

3-Hydroxybenzo(a)pyrene interacts with its targets by forming covalent bonds. This interaction results in the formation of DNA adducts, which can interfere with the normal functioning of the DNA molecule .

Biochemical Pathways

3-Hydroxybenzo(a)pyrene is a major metabolite of benzo(a)pyrene (BaP) in various systems . Metabolites of 3-OH-BaP, formed by liver enzymes, bind to DNA and are mutagenic .

Pharmacokinetics

The kinetics of 3-Hydroxybenzo(a)pyrene are complex and depend on several factors. Hepatic metabolism of BaP and 3-OHBaP elimination rate are the most sensitive parameters . The compound shows strong partition in lungs compared to other tissues, followed by adipose tissues and liver . It also shows strong partition in kidneys . Diffusion-limited tissue transfers of BaP in lungs and 3-OHBaP in lungs, adipose tissues, and kidneys are significant . There is also significant entero-hepatic recycling of 3-OHBaP .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-Hydroxybenzo(a)pyrene plays a significant role in biochemical reactions. It is an intermediate metabolite in the metabolic breakdown of BaP by cytochrome P450 enzymes . The formation of 3-Hydroxybenzo(a)pyrene represents a detoxification pathway .

Cellular Effects

The effects of 3-Hydroxybenzo(a)pyrene on various types of cells and cellular processes are profound. It has been found that the level of 3-Hydroxybenzo(a)pyrene increased in the plasma, blood, brain, and lung tissues of BaP-induced mice . This indicates that 3-Hydroxybenzo(a)pyrene can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3-Hydroxybenzo(a)pyrene involves its interactions with biomolecules and changes in gene expression. It is formed during the metabolic activation of BaP, which involves binding interactions with enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxybenzo(a)pyrene can change over time. For instance, after the protection of lemongrass essential oil, the level of 3-Hydroxybenzo(a)pyrene increased in the plasma, blood, brain, and lung tissues of BaP-induced mice . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Hydroxybenzo(a)pyrene vary with different dosages in animal models. For example, in a study where mice were exposed to BaP, the level of 3-Hydroxybenzo(a)pyrene increased in the plasma, blood, brain, and lung tissues . This indicates that there could be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses.

Metabolic Pathways

3-Hydroxybenzo(a)pyrene is involved in the metabolic pathways of BaP. It is an intermediate metabolite formed during the metabolic breakdown of BaP by cytochrome P450 enzymes . This could also include any effects on metabolic flux or metabolite levels.

特性

IUPAC Name |

benzo[a]pyren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUUWWRWIAEPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038319 | |

| Record name | 3-Hydroxybenz[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-21-6 | |

| Record name | 3-Hydroxybenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenz[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYBENZO(A)PYRENE, 3- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672ICH1Q4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。